molecular formula C19H16ClN5 B12919490 9H-Purin-6-amine, 2-chloro-N-(4-methylphenyl)-9-(phenylmethyl)- CAS No. 125802-49-5

9H-Purin-6-amine, 2-chloro-N-(4-methylphenyl)-9-(phenylmethyl)-

Cat. No.: B12919490
CAS No.: 125802-49-5
M. Wt: 349.8 g/mol
InChI Key: MAYUQYBIHUAAJJ-UHFFFAOYSA-N
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Description

9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a benzyl group, a chloro substituent, and a p-tolyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Begin with a purine derivative.

    Benzylation: Introduce the benzyl group using benzyl chloride in the presence of a base such as sodium hydride.

    Chlorination: Introduce the chloro substituent using a chlorinating agent like thionyl chloride.

    Amination: Introduce the p-tolylamine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or p-tolyl groups.

    Reduction: Reduction reactions could target the chloro substituent or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, this compound might be studied for its interactions with nucleic acids or proteins, given its purine structure.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in purine metabolism.

Industry

In industry, the compound might find use in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action for 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism or signaling pathways. The benzyl and p-tolyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9H-purin-6-amine: Lacks the chloro and p-tolyl groups.

    2-Chloro-9H-purin-6-amine: Lacks the benzyl and p-tolyl groups.

    N-(p-tolyl)-9H-purin-6-amine: Lacks the benzyl and chloro groups.

Uniqueness

The unique combination of benzyl, chloro, and p-tolyl groups in 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

125802-49-5

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

9-benzyl-2-chloro-N-(4-methylphenyl)purin-6-amine

InChI

InChI=1S/C19H16ClN5/c1-13-7-9-15(10-8-13)22-17-16-18(24-19(20)23-17)25(12-21-16)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,23,24)

InChI Key

MAYUQYBIHUAAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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